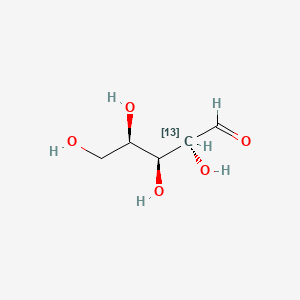
(R)-Etodolac-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Etodolac-d4 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. This compound is specifically labeled with deuterium, a stable hydrogen isotope, which can be used in various scientific research applications. The deuterium labeling helps in tracing the metabolic pathways and understanding the pharmacokinetics of the drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Etodolac-d4 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Etodolac with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of Etodolac can directly incorporate deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of ®-Etodolac-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium.
化学反应分析
Types of Reactions
®-Etodolac-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ®-Etodolac-d4 into its reduced forms.
Substitution: The deuterium atoms in ®-Etodolac-d4 can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated alcohols or hydrocarbons.
科学研究应用
®-Etodolac-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and understand the pharmacokinetics of Etodolac in the body.
Drug Metabolism: Helps in studying the metabolism of Etodolac and identifying its metabolites.
Isotope Labeling: Employed in various research fields for isotope labeling studies.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
作用机制
The mechanism of action of ®-Etodolac-d4 is similar to that of Etodolac. It works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ®-Etodolac-d4 reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
相似化合物的比较
Similar Compounds
Etodolac: The non-deuterated form of ®-Etodolac-d4.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A commonly used NSAID for pain and inflammation.
Uniqueness
®-Etodolac-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and drug metabolism research. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in scientific research.
属性
分子式 |
C17H21NO3 |
|---|---|
分子量 |
291.38 g/mol |
IUPAC 名称 |
2-[(1R)-3,3,4,4-tetradeuterio-1,8-diethyl-9H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1/i8D2,9D2 |
InChI 键 |
NNYBQONXHNTVIJ-HXDATLCLSA-N |
手性 SMILES |
[2H]C1(C2=C([C@@](OC1([2H])[2H])(CC)CC(=O)O)NC3=C(C=CC=C23)CC)[2H] |
规范 SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)
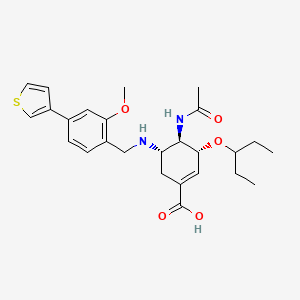


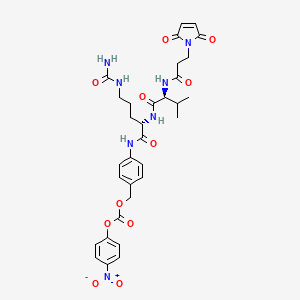

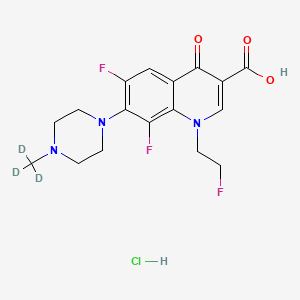
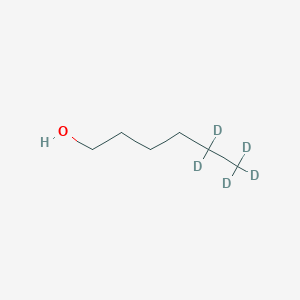
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)


![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)
